

N-Boc-(S)-3-piperidinecarboxaldehyde chemical properties

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Compound of Interest

Compound Name: (S)-Tert-butyl 3-formylpiperidine-1-carboxylate

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An In-Depth Technical Guide to N-Boc-(S)-3-piperidinecarboxaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist Abstract

N-Boc-(S)-3-piperidinecarboxaldehyde, a chiral heterocyclic building block, holds significant importance in the fields of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a Boc-protected piperidine ring and a reactive aldehyde functional group at a stereogenic center, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in modern drug discovery.

Introduction: The Strategic Importance of a Chiral Building Block

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of chirality and a versatile functional handle, such as an aldehyde, onto this ring system provides a powerful tool for constructing enantiomerically pure and structurally complex molecules. N-Boc-(S)-3-

piperidinecarboxaldehyde, also known as tert-butyl (S)-3-formylpiperidine-1-carboxylate, serves precisely this purpose.

The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while allowing for selective transformations at the C3-aldehyde. This group can be efficiently removed under mild acidic conditions, unmasking the secondary amine for subsequent functionalization. This strategic combination of a chiral center, a reactive aldehyde, and an orthogonal protecting group underpins its utility as a high-value intermediate in multi-step synthetic campaigns.[\[1\]](#)

Physicochemical and Structural Properties

The fundamental properties of N-Boc-(S)-3-piperidinecarboxaldehyde are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

Property	Value	References
Synonyms	tert-Butyl (S)-3-formylpiperidine-1-carboxylate, (S)-1-Boc-3-formylpiperidine	[2] [3]
CAS Number	1008562-87-5 ((S)-enantiomer)	[2]
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[4] [5]
Molecular Weight	213.27 g/mol	[4] [5]
Appearance	Colorless to pale yellow liquid or solid	[1] [6]
Boiling Point	295.4 ± 33.0 °C (Predicted)	[4]
Density	1.114 ± 0.06 g/cm ³ (Predicted)	[4]
Flash Point	132.5 °C	[4]
Solubility	Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Low water solubility.	
Refractive Index	1.519 (Predicted)	[4]

Note: Physical properties such as boiling point and density are often predicted for compounds of this nature and should be used as a guide.

Synthesis and Purification

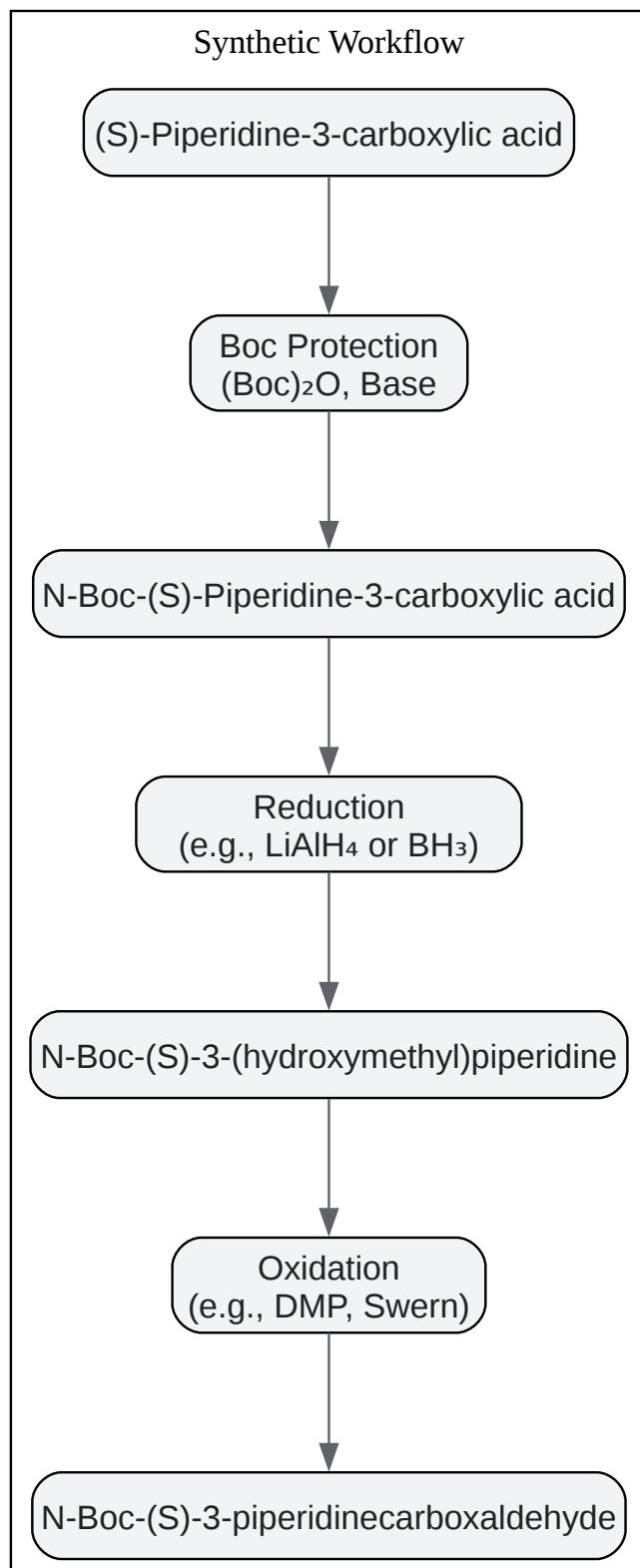
The synthesis of N-Boc-(S)-3-piperidinecarboxaldehyde is typically achieved through the oxidation of the corresponding primary alcohol, N-Boc-(S)-3-piperidinemethanol. This precursor is readily accessible from commercially available (S)-piperidine-3-carboxylic acid (or its esters), which is first protected with the Boc group.

Experimental Protocol: Swern or Dess-Martin Oxidation

A common and reliable method involves the oxidation of N-Boc-(S)-3-(hydroxymethyl)piperidine. The choice between Swern oxidation (using oxalyl chloride/DMSO) and Dess-Martin periodinane (DMP) is often based on scale, substrate sensitivity, and desired workup procedure.

Step-by-Step Methodology (Dess-Martin Oxidation):

- **Dissolution:** Dissolve N-Boc-(S)-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Addition of Oxidant:** Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir vigorously for 15-20 minutes until the layers are clear.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** The crude aldehyde is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.



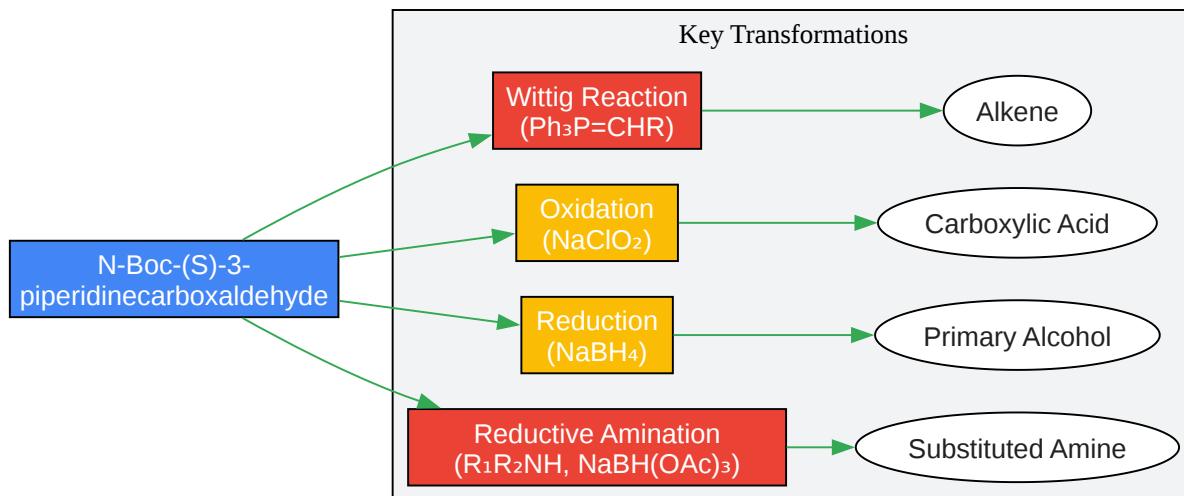
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Caption: General synthetic route to N-Boc-(S)-3-piperidinecarboxaldehyde.

Chemical Reactivity and Key Transformations

The synthetic utility of N-Boc-(S)-3-piperidinocarboxaldehyde stems from the reactivity of its aldehyde group. This functional group serves as an electrophilic handle for a variety of crucial C-C and C-N bond-forming reactions.

- **Reductive Amination:** This is arguably one of the most powerful applications. The aldehyde readily reacts with primary or secondary amines to form an imine (or iminium ion) intermediate, which is then reduced *in situ* by a mild reducing agent (e.g., sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$) to yield the corresponding amine. This reaction is central to building diversity around the piperidine core.
- **Reduction:** The aldehyde can be easily reduced to the primary alcohol, N-Boc-(S)-3-(hydroxymethyl)piperidine^[7], using reducing agents like sodium borohydride (NaBH_4).
- **Oxidation:** Further oxidation of the aldehyde using reagents such as sodium chlorite (NaClO_2) or potassium permanganate (KMnO_4) yields the corresponding carboxylic acid, N-Boc-(S)-piperidine-3-carboxylic acid.^[8]
- **Wittig and Related Olefinations:** The aldehyde can be converted into various alkenes via reactions with phosphorus ylides (Wittig reaction) or related reagents (e.g., Horner-Wadsworth-Emmons).
- **Nucleophilic Additions:** Organometallic reagents like Grignard or organolithium compounds can add to the aldehyde to form secondary alcohols, enabling the construction of more complex side chains.



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Caption: Reactivity map of N-Boc-(S)-3-piperidinecarboxaldehyde.

Applications in Drug Discovery

The N-Boc-(S)-3-piperidinecarboxaldehyde moiety is a precursor to many critical intermediates used in the synthesis of active pharmaceutical ingredients (APIs). Its stereochemistry is often essential for the target's biological activity.

A prominent example is its use in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, the synthesis of drugs like Linagliptin involves intermediates such as (R)-N-Boc-3-aminopiperidine.[9] This key amine intermediate can be synthesized from N-Boc-3-piperidone (derived from the aldehyde) via asymmetric reductive amination, highlighting the aldehyde's role as a gateway to other crucial chiral building blocks.[9]

The ability to use this aldehyde in reductive amination reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality and integrity of N-Boc-(S)-3-piperidinocarboxaldehyde and to ensure laboratory safety.

Safety and Hazard Information

The compound is classified as an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. [\[10\]](#) Work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Skin/Eye/Respiratory Irritant	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation. [6] H319: Causes serious eye irritation. [6] H335: May cause respiratory irritation. [3] [6]

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[\[10\]](#)[\[11\]](#)
- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[\[10\]](#)[\[11\]](#)
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[\[11\]](#)
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[\[11\]](#)

Storage and Handling

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [\[10\]](#)[\[12\]](#) For long-term stability, it is recommended to store under an inert atmosphere (e.g.,

argon or nitrogen) in a freezer at or below -20°C.[4][6]

- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]
- Sensitivity: The compound is reported to be air-sensitive, and the aldehyde is susceptible to oxidation over time.[4]

Spectroscopic Characterization

The identity and purity of N-Boc-(S)-3-piperidinecarboxaldehyde are confirmed using standard spectroscopic techniques.

- ^1H NMR (Proton NMR): The spectrum will show a characteristic singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.5-9.8 ppm. The nine protons of the Boc group will appear as a sharp singlet around δ 1.4-1.5 ppm. The piperidine ring protons will appear as a series of complex multiplets in the δ 1.5-4.0 ppm range.
- ^{13}C NMR (Carbon NMR): The aldehyde carbonyl carbon will have a characteristic resonance in the δ 200-205 ppm region. The carbonyl of the Boc group appears around δ 155 ppm, and the quaternary carbon of the Boc group is found near δ 80 ppm.
- Infrared (IR) Spectroscopy: The spectrum will be dominated by two strong carbonyl stretching bands. The aldehyde C=O stretch appears around $1720\text{-}1730\text{ cm}^{-1}$, while the urethane C=O of the Boc group appears at a lower wavenumber, typically $1680\text{-}1695\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecule $[\text{M}+\text{H}]^+$ or adducts with sodium $[\text{M}+\text{Na}]^+$.

Conclusion

N-Boc-(S)-3-piperidinecarboxaldehyde is a cornerstone chiral building block for modern synthetic chemistry. Its well-defined stereochemistry, versatile aldehyde functionality, and the stability afforded by the Boc protecting group provide a robust platform for the efficient and stereocontrolled synthesis of complex molecular targets. Its proven utility in the synthesis of pharmaceutical agents underscores its continued importance for researchers, scientists, and drug development professionals aiming to innovate at the frontiers of chemical science.

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